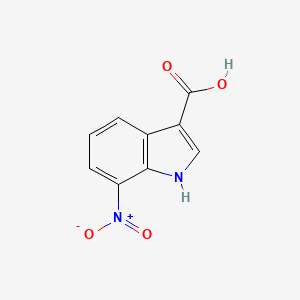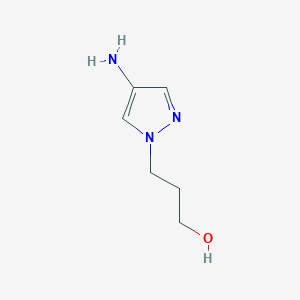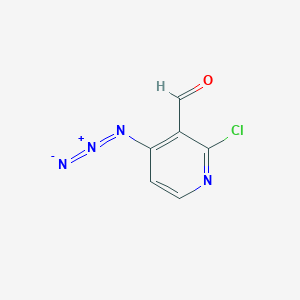
tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate (TBMPC) is an organic compound belonging to the class of piperidines. It is a white crystalline solid that is soluble in water and miscible with organic solvents. TBMPC is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, and drug development. In
Applications De Recherche Scientifique
Tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand for asymmetric catalysis, and as a reagent for the synthesis of various compounds. It has also been used in the development of drugs, such as antifungal agents, and in the synthesis of polymers. Furthermore, it has been used as a model compound to study the structure and reactivity of piperidines.
Mécanisme D'action
The mechanism of action of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is not entirely understood. However, it is believed to act as a proton acceptor, allowing for the formation of hydrogen bonds between molecules. Furthermore, it is thought to be able to form complexes with metal ions, which can then be used to catalyze reactions. Additionally, it is believed to be able to form intramolecular hydrogen bonds, which can stabilize the structure of the molecule.
Biochemical and Physiological Effects
tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have antifungal and anti-inflammatory properties. Additionally, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Furthermore, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive and accessible compound, and it is relatively easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to the use of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate in laboratory experiments. It is not water soluble and can be difficult to work with in aqueous solutions. Additionally, it is not stable in the presence of acids or bases, and it is sensitive to light and heat.
Orientations Futures
There are a variety of potential future directions for the use of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate. It could be used to develop more effective drugs, such as antifungal agents and anti-inflammatory drugs. Additionally, it could be used to develop new catalysts for organic synthesis. Furthermore, it could be used to study the structure and reactivity of piperidines and other organic compounds. Finally, it could be used to develop polymers with unique properties.
Méthodes De Synthèse
Tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate can be synthesized by a variety of methods. One common method is the reaction of tert-butyl alcohol with piperidine-1-carboxylic acid in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds in two steps, with the first step forming an intermediate product and the second step forming the final product. The reaction is typically carried out at room temperature and the reaction time can vary depending on the desired yield.
Propriétés
IUPAC Name |
tert-butyl (3R,4S)-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-9(8-14)10(7-13)16-4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSHOXKNFUGGDA-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl3-Methoxy-4-hydroxymethylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)